molecular formula C18H22N2O2 B1385087 N-(4-Amino-2-methylphenyl)-2-butoxybenzamide CAS No. 1020057-69-5

N-(4-Amino-2-methylphenyl)-2-butoxybenzamide

Cat. No. B1385087
CAS RN: 1020057-69-5
M. Wt: 298.4 g/mol
InChI Key: MPQGRCMYNYPRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-2-methylphenyl)-2-butoxybenzamide, also known as 4-AMB, is an organic compound that is used in a variety of research applications. It is a white, crystalline solid that is insoluble in water, but soluble in organic solvents such as ethanol and acetone. 4-AMB has been studied for its potential applications in drug synthesis, organic synthesis, and organic materials research. 4-AMB has been used as a precursor for the synthesis of various drugs and organic compounds, and as a reagent for organic materials research.

Scientific Research Applications

Adsorption and Removal of Heavy Metals

N-(4-Amino-2-methylphenyl)-2-butoxybenzamide, when impregnated into hydrous zirconium oxide, has been used to create a composite material for the removal of Ni(II) from aqueous solutions. This material has shown high removal efficiency under optimized conditions, which demonstrates its potential for environmental applications, particularly in treating water contaminated with heavy metals (Rahman & Nasir, 2019).

Psychotropic and Neurotropic Properties

Studies have been conducted to explore the psycho- and neurotropic properties of compounds similar to this compound. These studies have identified compounds with specific sedative effects, anti-anxiety actions, anti-amnesic activities, and antihypoxic effects. Such compounds are of interest for further studies as potential psychoactive medications (Podolsky, Shtrygol’, & Zubkov, 2017).

Antitumor Properties

Some derivatives of this compound have been investigated for their potential as antitumor agents. For instance, studies on 2-(4-aminophenyl)benzothiazoles have shown potent and selective antitumor properties, suggesting the possibility of using similar compounds in cancer treatment (Bradshaw et al., 2002).

Antibacterial Activity

Some benzamide derivatives have been synthesized and evaluated for their antibacterial properties. These studies have found certain compounds to exhibit significant antibacterial activity, indicating the potential use of similar compounds in the development of new antibacterial drugs (Ravichandiran, Premnath, & Vasanthkumar, 2015).

Memory Enhancement

Compounds like N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been synthesized and evaluated for their potential as memory enhancers. These compounds have shown acetylcholinesterase-inhibiting activity, suggesting their usefulness in treating memory-related disorders (Piplani, Sharma, Mehta, & Malik, 2018).

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-butoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-3-4-11-22-17-8-6-5-7-15(17)18(21)20-16-10-9-14(19)12-13(16)2/h5-10,12H,3-4,11,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQGRCMYNYPRKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Amino-2-methylphenyl)-2-butoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-Amino-2-methylphenyl)-2-butoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(4-Amino-2-methylphenyl)-2-butoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(4-Amino-2-methylphenyl)-2-butoxybenzamide
Reactant of Route 5
N-(4-Amino-2-methylphenyl)-2-butoxybenzamide
Reactant of Route 6
N-(4-Amino-2-methylphenyl)-2-butoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.